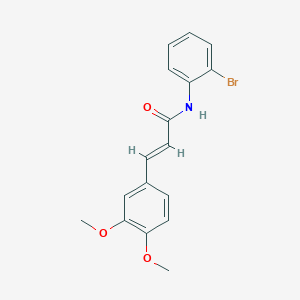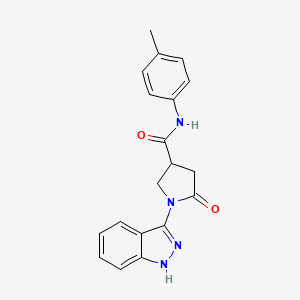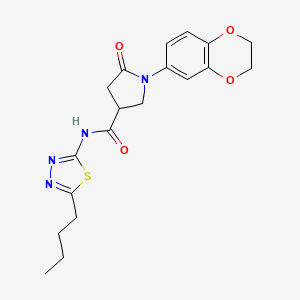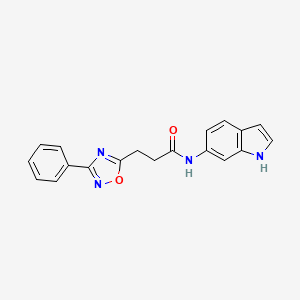
(2E)-N-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-BROMOPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a bromophenyl group and a dimethoxyphenyl group connected through a propenamide linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-BROMOPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromobenzaldehyde and 3,4-dimethoxybenzaldehyde as the starting materials.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 2-bromobenzaldehyde with a suitable reagent, such as a Grignard reagent or an organolithium compound, to form a 2-bromophenyl derivative.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with 3,4-dimethoxybenzaldehyde in the presence of a base, such as sodium hydroxide or potassium carbonate, to form the desired propenamide linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain (E)-N-(2-BROMOPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production.
Análisis De Reacciones Químicas
Types of Reactions
(E)-N-(2-BROMOPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromophenyl group can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioamides.
Aplicaciones Científicas De Investigación
(E)-N-(2-BROMOPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-N-(2-BROMOPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethoxyphenyl groups may interact with enzymes or receptors, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(E)-N-(2-CHLOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE: Similar structure with a chlorine atom instead of bromine.
(E)-N-(2-FLUOROPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE: Similar structure with a fluorine atom instead of bromine.
(E)-N-(2-IODOPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE: Similar structure with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (E)-N-(2-BROMOPHENYL)-3-(3,4-DIMETHOXYPHENYL)-2-PROPENAMIDE lies in its specific combination of bromophenyl and dimethoxyphenyl groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the bromine atom can influence the compound’s reactivity, stability, and interaction with biological targets.
Propiedades
Fórmula molecular |
C17H16BrNO3 |
|---|---|
Peso molecular |
362.2 g/mol |
Nombre IUPAC |
(E)-N-(2-bromophenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C17H16BrNO3/c1-21-15-9-7-12(11-16(15)22-2)8-10-17(20)19-14-6-4-3-5-13(14)18/h3-11H,1-2H3,(H,19,20)/b10-8+ |
Clave InChI |
UKGQIOCMKXGZDL-CSKARUKUSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2Br)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-(1H-benzimidazol-2-yl)piperidin-1-yl][1-(2-methoxyethyl)-1H-indol-2-yl]methanone](/img/structure/B11011197.png)
![di-tert-butyl 2,2'-[(9-oxo-9H-xanthene-1,3-diyl)bis(oxy)]diacetate](/img/structure/B11011199.png)
![1-[(2S)-2-(1H-benzimidazol-2-yl)pyrrolidin-1-yl]-2-(2-methoxyphenyl)ethanone](/img/structure/B11011204.png)
![3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B11011211.png)
![2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)-N-(5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B11011230.png)
![2-methyl-N-{3-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-4-(propan-2-yl)-1,3-thiazole-5-carboxamide](/img/structure/B11011231.png)
![[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone](/img/structure/B11011238.png)

![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B11011256.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide](/img/structure/B11011263.png)

![4-chloro-2-nitro-N-[4-(propylsulfamoyl)phenyl]benzamide](/img/structure/B11011272.png)
![6-cyclopropyl-N-(3,4-dimethoxybenzyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B11011273.png)
